4c,7,7a,7b-Tetrahydro-12H-benzo[f]cyclopenta[c]isoindolo[2,1-a]quinolin-12-one 4c,7,7a,7b-Tetrahydro-12H-benzo[f]cyclopenta[c]isoindolo[2,1-a]quinolin-12-one
Brand Name: Vulcanchem
CAS No.: 474376-91-5
VCID: VC0489312
InChI: InChI=1S/C23H17NO/c25-23-19-9-4-3-8-18(19)22-17-11-5-10-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24(22)23/h1-10,12-13,16-17,22H,11H2
SMILES: C1C=CC2C1C3C4=CC=CC=C4C(=O)N3C5=C2C6=CC=CC=C6C=C5
Molecular Formula: C23H17NO
Molecular Weight: 323.4g/mol

4c,7,7a,7b-Tetrahydro-12H-benzo[f]cyclopenta[c]isoindolo[2,1-a]quinolin-12-one

CAS No.: 474376-91-5

Main Products

VCID: VC0489312

Molecular Formula: C23H17NO

Molecular Weight: 323.4g/mol

4c,7,7a,7b-Tetrahydro-12H-benzo[f]cyclopenta[c]isoindolo[2,1-a]quinolin-12-one - 474376-91-5

CAS No. 474376-91-5
Product Name 4c,7,7a,7b-Tetrahydro-12H-benzo[f]cyclopenta[c]isoindolo[2,1-a]quinolin-12-one
Molecular Formula C23H17NO
Molecular Weight 323.4g/mol
IUPAC Name 2-azahexacyclo[14.8.0.02,10.04,9.011,15.017,22]tetracosa-1(16),4,6,8,13,17,19,21,23-nonaen-3-one
Standard InChI InChI=1S/C23H17NO/c25-23-19-9-4-3-8-18(19)22-17-11-5-10-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24(22)23/h1-10,12-13,16-17,22H,11H2
Standard InChIKey OQDRJPLQLNJEPD-UHFFFAOYSA-N
SMILES C1C=CC2C1C3C4=CC=CC=C4C(=O)N3C5=C2C6=CC=CC=C6C=C5
Canonical SMILES C1C=CC2C1C3C4=CC=CC=C4C(=O)N3C5=C2C6=CC=CC=C6C=C5
PubChem Compound 2924912
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator